molecular formula C11H12N2O B1587398 2-(oxolan-2-yl)-1H-benzimidazole CAS No. 86932-94-7

2-(oxolan-2-yl)-1H-benzimidazole

Cat. No.: B1587398
CAS No.: 86932-94-7
M. Wt: 188.23 g/mol
InChI Key: RMUBMKACPDZZPB-UHFFFAOYSA-N
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Description

2-(Oxolan-2-yl)-1H-benzimidazole is a benzimidazole derivative featuring a tetrahydrofuran (oxolan) ring attached at the 2-position of the benzimidazole core. Benzimidazoles are renowned for their broad pharmacological activities, including anticancer, antimicrobial, and antiviral effects, often modulated by substituents at the 1- and 2-positions .

Properties

IUPAC Name

2-(oxolan-2-yl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-5-9-8(4-1)12-11(13-9)10-6-3-7-14-10/h1-2,4-5,10H,3,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUBMKACPDZZPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389365
Record name 2-(Oxolan-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86932-94-7
Record name 2-(Oxolan-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(Oxolan-2-yl)-1H-benzimidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies to present a comprehensive understanding of this compound's pharmacological profile.

  • Molecular Formula : C₁₁H₁₂N₂O
  • Molecular Weight : 188.23 g/mol
  • CAS Number : 86932-94-7

Antimicrobial Activity

Recent studies have shown that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, revealing promising results:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 μg/ml
This compoundEscherichia coli100 μg/ml
Standard (Ampicillin)S. aureus25 μg/ml
Standard (Ciprofloxacin)E. coli20 μg/ml

These results indicate that while the compound shows activity, it may not surpass established antibiotics in potency against certain strains .

Anticancer Properties

The anticancer potential of benzimidazole derivatives has been extensively studied. A study focusing on the cytotoxic effects of various benzimidazole compounds demonstrated that this compound could induce apoptosis in cancer cell lines, particularly under hypoxic conditions typical of tumor environments:

  • Cell Lines Tested : A549 (lung adenocarcinoma), WM115 (malignant melanoma)
  • Mechanism : Induction of caspase-dependent apoptosis and DNA damage in tumor cells was observed, suggesting that this compound may serve as a hypoxia-selective agent for targeting cancer cells .

Structure-Activity Relationship (SAR)

The structure of this compound contributes significantly to its biological activity. The presence of the oxolane ring enhances its interaction with biological targets, potentially increasing its efficacy as an antimicrobial and anticancer agent. Studies have identified key structural features that influence its pharmacological properties:

  • Substituent Variations : Modifications at the benzimidazole core can lead to improved activity profiles.
  • Oxolane Influence : The oxolane moiety appears to facilitate better solubility and bioavailability.

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of benzimidazole derivatives:

  • Antiviral Activity : Some derivatives have shown effectiveness against viral infections, such as respiratory syncytial virus (RSV), indicating a broad spectrum of biological activity .
  • In Vivo Studies : Animal model studies demonstrated that certain benzimidazole derivatives could significantly reduce tumor growth rates compared to control groups, further supporting their potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

The biological and chemical properties of benzimidazole derivatives are highly dependent on substituent groups. Below is a comparative analysis of 2-(oxolan-2-yl)-1H-benzimidazole with key analogs:

Key Observations :

  • Solubility : The oxolan group may improve aqueous solubility compared to hydrophobic substituents like benzyloxy-methoxyphenyl .
  • Metal Interaction : Unlike pyridyl or hydroxyphenyl analogs, the oxolan group lacks direct metal-coordinating atoms, limiting its use in coordination chemistry .
  • Biological Targets : Hydroxyphenyl and morpholinyl derivatives show validated therapeutic applications (antimicrobial, anxiolytic), whereas the oxolan analog’s activity remains underexplored .
Structural and Physicochemical Comparisons
  • Electronic Effects : The oxolan ring’s ether oxygen may donate electron density to the benzimidazole core, altering reactivity compared to electron-withdrawing groups (e.g., sulfonyl in WHO-listed derivatives ).
  • Thermodynamic Stability: Crystallographic data for benzimidazoles (e.g., (±)-1-(1-allyl-1H-benzimidazol-2-yl)ethanol) suggest that substituents influence packing efficiency and melting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(oxolan-2-yl)-1H-benzimidazole
Reactant of Route 2
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